molecular formula C9H15ClN2O2 B3088375 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride CAS No. 1185293-54-2

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride

Cat. No.: B3088375
CAS No.: 1185293-54-2
M. Wt: 218.68 g/mol
InChI Key: YLXSCMOWXVRHPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride typically involves the reaction of 2-ethylimidazole with a suitable propionic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research involving this compound focuses on its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain research applications .

Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)6-7(2)9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXSCMOWXVRHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-54-2
Record name 1H-Imidazole-1-propanoic acid, 2-ethyl-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
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3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
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3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
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3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
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3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride

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